1,2,4-Benzenetriamine dihydrochloride

Beschreibung

Contextualization within Aromatic Polyamine Chemistry

1,2,4-Benzenetriamine dihydrochloride (B599025) is an organic compound belonging to the class of aromatic polyamines. cymitquimica.com Its structure is characterized by a benzene (B151609) ring substituted with three amino (-NH2) groups at the 1, 2, and 4 positions. cymitquimica.com The dihydrochloride salt form enhances its solubility in water compared to its free base, 1,2,4-benzenetriamine. cymitquimica.com

As an aromatic triamine with a relatively simple structure, it is considered easier to synthesize and industrialize compared to some other polyamines like triaminopyridine. chemicalbook.comlookchem.com Aromatic polyamines are known for the delocalization of the nitrogen atom's lone pair of electrons into the aromatic ring's π-system, which can decrease the electron density on the nitrogen and affect basicity and stability. academie-sciences.fr The free base form, 1,2,4-triaminobenzene, is highly unstable in air and prone to oxidation. academie-sciences.fr The presence of an electron-withdrawing group, as seen in the related compound 1,2,4-triamino-5-nitrobenzene, can reduce this electron density and prevent air oxidation, highlighting the delicate stability of these molecules. academie-sciences.fr

Table 1: Chemical Properties of 1,2,4-Benzenetriamine Dihydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 615-47-4 | cymitquimica.comfishersci.co.uknih.gov |

| Molecular Formula | C₆H₁₁Cl₂N₃ | fishersci.co.uknih.gov |

| Molecular Weight | 196.08 g/mol | fishersci.co.uknih.gov |

| IUPAC Name | benzene-1,2,4-triamine;dihydrochloride | nih.gov |

| Appearance | White to off-white crystalline solid; Purple powder; Orange to Brown to Dark purple powder to crystal | cymitquimica.comchemicalbook.comtcichemicals.com |

| Solubility | Soluble in water; Slightly soluble in water | cymitquimica.comfishersci.co.uk |

Significance as a Building Block in Organic Synthesis

The trifunctional nature of 1,2,4-benzenetriamine, with its three reactive amine groups, makes its dihydrochloride salt a valuable and important building block in organic synthesis. cymitquimica.comfishersci.co.uk It serves as a key raw material and intermediate for producing a variety of other organic compounds, including dyes, pigments, agrochemicals, and pharmaceuticals. cymitquimica.comfishersci.co.uk The presence of multiple amine groups allows for diverse chemical modifications, positioning it as a useful precursor in polymer chemistry. cymitquimica.com

Substituted benzenes with symmetrically arranged functional groups are particularly sought after as rigid building blocks for creating advanced materials like covalent organic frameworks (COFs). tcichemicals.comdtic.mil The synthesis of imine-based COFs, for example, often involves the reaction between monomers with multiple amine groups and those with multiple aldehyde groups. dtic.mil this compound is specifically identified as a linker for COFs, highlighting its role in the construction of these complex, porous materials. tcichemicals.com Its utility extends to being a starting material for nitrogen-rich chemicals. dtic.mil

Overview of Multifaceted Research Applications

Research into this compound has unveiled its utility across several scientific domains. Its applications stem from the compound's unique structural and reactive properties.

Dye and Pigment Synthesis : It is frequently used as a precursor in the synthesis of various dyes and pigments. cymitquimica.comfishersci.co.uk

Materials Science : In polymer chemistry, it is used as a building block. cymitquimica.com A notable application is its use as an amine linker in the development of Covalent Organic Frameworks (COFs). tcichemicals.com

Nanotechnology : The compound is a useful reagent for creating multicolor fluorescent carbon dots. chemicalbook.comlookchem.comguidechem.com It can be employed as a co-doping reagent in the preparation of fluorescent carbon nanomaterials with high quantum yields, allowing for control over the emission wavelength. chemicalbook.comlookchem.com These carbon dots have potential applications in white-light-emitting diodes. chemicalbook.comguidechem.com

Corrosion Inhibition : It has been utilized as a corrosion inhibitor for various metals, including iron, steel, and copper. guidechem.com Its mechanism involves forming a protective film on the metal's surface, which slows or prevents the corrosion process. guidechem.com

Pharmaceutical and Antimicrobial Research : The compound has been investigated for its potential in developing pharmaceuticals and antimicrobial agents due to observed antimicrobial properties. guidechem.com Further research is exploring its potential use in treating certain types of cancer. guidechem.com

Table 2: Summary of Research Applications

| Field of Application | Specific Use | Source |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes, pigments, agrochemicals, and pharmaceuticals. | cymitquimica.comfishersci.co.uk |

| Materials Science | Building block for polymers; Amine linker for Covalent Organic Frameworks (COFs). | cymitquimica.comtcichemicals.com |

| Nanotechnology | Reagent for making multicolor fluorescent carbon dots and nanomaterials. | chemicalbook.comlookchem.comguidechem.com |

| Corrosion Science | Corrosion inhibitor for metals like iron, steel, and copper. | guidechem.com |

| Medicinal Chemistry | Studied for antimicrobial properties and potential anticancer applications. | guidechem.com |

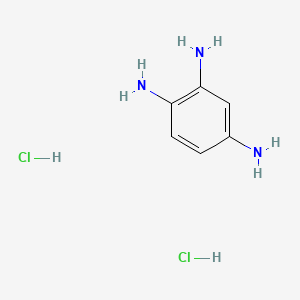

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

benzene-1,2,4-triamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMFFOLUBJFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-71-4 (Parent) | |

| Record name | 1,2,4-Triaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060652 | |

| Record name | 1,2,4-Benzenetriamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-47-4 | |

| Record name | 1,2,4-Triaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetriamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Benzenetriamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-triyltriamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAMINOBENZENE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67F5RO7ZK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,2,4 Benzenetriamine Dihydrochloride

Established Reaction Pathways for Synthesis

The synthesis of 1,2,4-Benzenetriamine dihydrochloride (B599025) is accomplished through well-documented and reliable reaction sequences. These pathways are designed to ensure high purity and yield of the final product, which is crucial for its subsequent applications. The two primary routes involve a multi-step process starting from dichlorobenzene derivatives and the direct reduction of nitroarene precursors.

Multi-Step Synthesis from Dichlorobenzene Derivatives

A prevalent and established method for synthesizing 1,2,4-Benzenetriamine dihydrochloride begins with m-dichlorobenzene. chemicalbook.com This multi-step pathway involves a series of nitration, ammonolysis, and catalytic hydrogenation reactions to progressively build the desired triamine structure.

The initial step in this synthetic sequence is the nitration of m-dichlorobenzene to form 1,3-dichloro-4,6-dinitrobenzene (B1585067). chemicalbook.com This electrophilic aromatic substitution is typically carried out using a potent nitrating agent, which is a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions are carefully managed, involving a dropwise addition of the nitrating mixture at a low temperature, followed by a period at a higher temperature to ensure the completion of the dinitration process. chemicalbook.com The temperature control is critical to guide the regioselectivity of the nitration and to manage the exothermic nature of the reaction. sciencemadness.org

Table 1: Reaction Conditions for the Nitration of m-Dichlorobenzene

| Parameter | Condition | Source |

| Starting Material | m-Dichlorobenzene | chemicalbook.com |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid | chemicalbook.com |

| Process | Dropwise addition at low temperature, followed by high-temperature nitration | chemicalbook.com |

| Product | 1,3-Dichloro-4,6-dinitrobenzene | chemicalbook.com |

Following the dinitration, the resulting 1,3-dichloro-4,6-dinitrobenzene undergoes ammonolysis to replace the chlorine atoms with amino groups. chemicalbook.com This nucleophilic aromatic substitution reaction is typically performed in a high-pressure reactor. The dinitrodichlorobenzene is treated with aqueous ammonia (B1221849) at elevated temperatures, leading to the formation of 4,6-dinitro-1,3-phenylenediamine. chemicalbook.com The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates the chlorine atoms, facilitating their displacement by the ammonia nucleophile. wikipedia.org

Table 2: Reaction Conditions for the Ammonolysis of 1,3-Dichloro-4,6-dinitrobenzene

| Parameter | Condition | Source |

| Starting Material | 1,3-Dichloro-4,6-dinitrobenzene | chemicalbook.com |

| Reagent | Aqueous Ammonia | chemicalbook.com |

| Temperature | 145–150 °C | chemicalbook.com |

| Apparatus | High-pressure reactor | chemicalbook.com |

| Product | 4,6-Dinitro-1,3-phenylenediamine | chemicalbook.com |

The final step in this pathway is the reduction of the two nitro groups of 4,6-dinitro-1,3-phenylenediamine to amino groups. This transformation is achieved through catalytic hydrogenation. chemicalbook.com The dinitrophenylenediamine, along with a palladium-carbon (Pd/C) catalyst, is placed in a hydrogenation autoclave with oxygen-free distilled water. chemicalbook.com The reaction proceeds under a hydrogen atmosphere at elevated temperature and pressure. chemicalbook.com This reduction is a critical step, yielding a solution of 1,2,4-triaminobenzene. chemicalbook.com To obtain the dihydrochloride salt, concentrated hydrochloric acid is added to the resulting solution, which is then cooled to precipitate the final product, this compound. chemicalbook.com

Table 3: Reaction Conditions for the Catalytic Hydrogenation of 4,6-Dinitro-1,3-phenylenediamine

| Parameter | Condition | Source |

| Starting Material | 4,6-Dinitro-1,3-phenylenediamine | chemicalbook.com |

| Catalyst | Palladium-carbon (Pd/C) | chemicalbook.com |

| Solvent | Oxygen-free distilled water | chemicalbook.com |

| Hydrogen Pressure | 1-1.5 MPa | chemicalbook.com |

| Temperature | 85 °C | chemicalbook.com |

| Final Step | Addition of concentrated hydrochloric acid | chemicalbook.com |

| Product | This compound | chemicalbook.com |

Reduction of Nitroarene Precursors

An alternative strategy for synthesizing benzenetriamines involves the direct reduction of corresponding nitroarene precursors. This method is fundamental in organic synthesis for the preparation of anilines from nitroaromatics. beilstein-journals.org

The catalytic hydrogenation of trinitrobenzene derivatives presents a direct route to triaminobenzenes. For instance, the hydrogenation of 1,3,5-trinitrobenzene (B165232) (TNB) over a supported copper-alumina catalyst has been shown to produce 1,3,5-triaminobenzene (TAB). researchgate.net This process is conducted in a flow reactor at elevated temperature and pressure using methanol (B129727) as a solvent. researchgate.net Although this example pertains to a different isomer, the underlying principle of reducing three nitro groups on a benzene ring to form the corresponding triamine is a valid and established synthetic approach. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. researchgate.netup.pt

Table 4: Reaction Conditions for the Catalytic Hydrogenation of a Trinitrobenzene Derivative

| Parameter | Condition | Source |

| Starting Material | 1,3,5-Trinitrobenzene (TNB) | researchgate.net |

| Catalyst | 21% CuO/Al2O3 | researchgate.net |

| Solvent | Methanol | researchgate.net |

| Temperature | 120-170 °C | researchgate.net |

| Pressure | 1.3-3.0 MPa (30 bar) | researchgate.net |

| Product | 1,3,5-Triaminobenzene (as a double salt with sulfuric acid) | researchgate.net |

Electrochemical Reduction Methods

Electrochemical reduction represents a viable, albeit less commonly documented, pathway for the synthesis of aromatic amines from their nitro precursors. The general principle involves the controlled cathodic reduction of nitroaromatic compounds. acs.org In this process, nitro groups are sequentially reduced to nitroso, hydroxylamine, and finally, amine functionalities through a series of electron and proton transfer steps. acs.org

The reduction of dinitro-aromatic compounds, which would be the precursors for 1,2,4-Benzenetriamine, can be influenced by various parameters, including the electrode material, pH of the electrolyte, applied current density, and solvent system. acs.orgdtic.mil For instance, the reduction of nitroarenes to their corresponding anilines is a well-established transformation. acs.org While specific high-yield protocols for the direct electrochemical synthesis of this compound are not extensively detailed in prominent literature, the fundamental principles of nitroaromatic reduction suggest its feasibility. dtic.milku.dk The process offers potential advantages such as high selectivity under optimized conditions and the avoidance of harsh chemical reducing agents. acs.org

Contemporary Synthetic Approaches

One-Step Solvothermal Synthesis for Carbon Nanomaterial Precursors

A significant contemporary application of this compound is its use as a key reagent in the fabrication of fluorescent carbon nanomaterials, such as carbon dots (CDs). nih.govchemicalbook.com The one-step solvothermal method is a prominent technique for this purpose. nih.govnih.gov In a typical procedure, this compound is dissolved in a suitable solvent, such as ethanol (B145695), and heated in a sealed Teflon-lined autoclave at elevated temperatures, for instance, 170°C for several hours. nih.gov

This process leverages the amine-rich structure of the benzenetriamine derivative, which serves as a carbon and nitrogen source. The high nitrogen content is crucial as it tends to produce CDs with longer emission wavelengths. nih.gov Researchers have used this compound as a precursor to synthesize CDs and have noted its role in creating multicolor fluorescent carbon dots, which are valuable for applications like white-light-emitting diodes. nih.govchemicalbook.com The solvothermal method is valued for its simplicity and effectiveness in producing high-quality carbon nanomaterials. nih.gov

Comparative Analysis of Synthetic Routes

Evaluation of Yield and Purity across Methodologies

The efficiency of synthesizing this compound varies significantly with the chosen method. Catalytic hydrogenation is a common and effective route, particularly for reducing dinitro precursors. For example, the catalytic hydrogenation of related dinitrobenzene compounds to diamines can achieve yields higher than 95%. google.com A specific route starting from 4-Nitrophenylene-1,2-diamine has been reported with a guidance yield of 93.0%. lookchem.com

A multi-step chemical synthesis starting from m-dichlorobenzene involves nitration, ammonolysis, and subsequent catalytic hydrogenation. chemicalbook.com While specific yields for each step in the synthesis of this compound are not consolidated, catalytic hydrogenation of dinitrotoluene, a similar process, is known to achieve high conversion and yields, often exceeding 99% under optimized conditions with catalysts like Palladium on carbon (Pd/C). mdpi.com

Electrochemical methods, while offering clean synthesis pathways, can have variable yields depending on the optimization of reaction conditions to prevent side reactions. acs.org The purity of the final product is critical, with most commercial-grade this compound being offered at purities of 95-98%. cymitquimica.comlookchem.com

Interactive Data Table: Comparison of Synthetic Routes

Please note: Yields for electrochemical methods are generalized due to a lack of specific data for this compound and represent typical outcomes for related nitroaromatic reductions.

| Synthetic Route | Precursor(s) | Key Reagents/Conditions | Reported/Expected Yield | Purity |

| Catalytic Hydrogenation | 4,6-dinitro-1,3-phenylenediamine | Palladium-carbon catalyst, Hydrogen gas, 85°C, 1-1.5MPa | >95% (Typical for similar reductions) google.com | High (>95%) |

| Chemical Reduction | 4-Nitrophenylene-1,2-diamine | Not specified | 93.0% lookchem.com | Not specified |

| Electrochemical Reduction | Dinitro-aniline derivative | Cathode, Electrolyte, Controlled current/potential | Variable (dependent on optimization) | Variable |

| Multi-step Chemical Synthesis | m-dichlorobenzene | H₂SO₄, HNO₃, NH₃·H₂O, Pd/C, H₂ | Not specified (multi-step) | High (>95%) |

Scalability and Industrialization Potential in Chemical Production

The potential for large-scale industrial production is a critical factor in evaluating synthetic routes. The synthesis of 1,2,4-Benzenetriamine hydrochloride is considered more amenable to industrialization compared to other complex amines like triaminopyridine. chemicalbook.comlookchem.com The multi-step synthesis beginning with readily available industrial raw materials like m-dichlorobenzene presents a feasible, albeit complex, pathway for large-scale production. chemicalbook.com Catalytic hydrogenation is a widely adopted industrial process due to its high product yield, good quality, and reduced waste compared to older methods like iron powder reduction. google.com

The solvothermal synthesis of carbon nanomaterials from precursors like this compound also demonstrates significant scalability. nih.govmdpi.com The ability to produce grams of carbon nanoparticles in a single batch reaction within an autoclave highlights the potential for large-scale manufacturing of these advanced materials for various applications. nih.gov The simplicity of the one-pot solvothermal reaction makes it an attractive method for industrial production of functional nanomaterials. nih.gov

Advanced Precursor Studies

The utility of this compound extends to advanced studies where it serves as a specialized precursor for materials with tailored properties. It is identified as a valuable building block in polymer chemistry and for covalent organic frameworks (COFs). cymitquimica.comtcichemicals.com

Its most notable advanced application is in the synthesis of multicolor fluorescent carbon dots. chemicalbook.com As a co-doping reagent, it can be used with materials like aconitic acid to prepare fluorescent carbon nanomaterials with high quantum yields and to control the emission wavelength. chemicalbook.comlookchem.com Research has shown that by selecting precursors with a higher number of amino groups, such as benzenetriamine, it is possible to synthesize carbon dots that emit at longer wavelengths (e.g., red-emitting). nih.gov This tunable fluorescence is highly desirable for creating components for solid-state lighting and advanced sensing platforms. nih.gov

Analysis of Intermediate Dinitro Compounds

The primary precursor for the synthesis of 1,2,4-Benzenetriamine is typically 4,6-dinitro-1,3-phenylenediamine, also known as 1,5-diamino-2,4-dinitrobenzene. The synthesis of this intermediate often starts from m-dichlorobenzene, which undergoes nitration to form 1,3-dichloro-4,6-dinitrobenzene. This is followed by an ammonolysis reaction where the chloro groups are substituted by amino groups to yield 4,6-dinitro-1,3-phenylenediamine. mdpi.com

The characterization of these dinitro intermediates is essential to ensure the quality and efficiency of the subsequent reduction step. Analysis typically involves a combination of spectroscopic and physical methods. While specific comprehensive spectral data for 4,6-dinitro-1,3-phenylenediamine is not abundantly published, its characteristics can be inferred from related, well-documented dinitro compounds. For instance, the analysis of dinitro precursors often reveals prominent absorption bands in Fourier-transform infrared (FTIR) spectra corresponding to the nitro groups, typically found around 1580 cm⁻¹ and 1330 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterization. In the ¹H NMR spectrum of a dinitro precursor, the aromatic protons that are positioned ortho to the electron-withdrawing nitro groups would appear at a significantly downfield chemical shift, often above 8.0 ppm. researchgate.net For 4,6-dinitro-1,3-phenylenediamine, the protons on the aromatic ring and the amine groups would give characteristic signals. The purity and structure of such intermediates are further confirmed by techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Physical properties of related dinitroanilines, which serve as a reference for the behavior of 4,6-dinitro-1,3-phenylenediamine, are well-documented. These compounds are typically yellow crystalline solids. nih.govnih.gov The table below summarizes key properties of some relevant dinitro intermediates.

Table 1: Physical and Analytical Data of Representative Dinitro Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Key Analytical Data Reference |

|---|---|---|---|---|---|

| 4-Nitro-1,3-benzenediamine | 5131-58-8 | C₆H₇N₃O₂ | 153.14 | Yellow Solid | ¹³C NMR and IR spectra available. nih.govchemicalbook.com |

| 4-Nitro-1,2-phenylenediamine | 99-56-9 | C₆H₇N₃O₂ | 153.14 | - | ¹H NMR and ¹³C NMR spectra available. nih.gov |

| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 | Pale yellow needles | Reacts with hydrazine (B178648) to form 2,4-dinitrophenylhydrazine. researchgate.net |

| 2,4-Dinitroanisole | 119-27-7 | C₇H₆N₂O₅ | 198.13 | Needle-like crystals | Synthesized from 1-chloro-2,4-dinitrobenzene. mdpi.com |

Influence of Catalysts and Reaction Conditions on Product Selectivity

The conversion of 4,6-dinitro-1,3-phenylenediamine to 1,2,4-Benzenetriamine is achieved through catalytic hydrogenation, a reaction that requires careful control to ensure high selectivity. The goal is to reduce both nitro groups to amino groups without causing other unwanted reactions. The choice of catalyst and the operational parameters such as temperature, pressure, and solvent play a pivotal role in the outcome of the hydrogenation process.

Catalysts: A variety of catalysts can be employed for the reduction of nitroarenes, with palladium on carbon (Pd/C) being a common and effective choice. nih.gov Other catalysts, such as those based on nickel (e.g., Ni/SiO₂) or copper, have also been investigated for the hydrogenation of dinitroaromatics. researchgate.netresearchgate.net The catalyst's activity and selectivity can be significantly influenced by the support material and the presence of promoters. For example, the addition of lanthanum oxide (La₂O₃) to a Ni/SiO₂ catalyst has been shown to enhance its activity in the hydrogenation of m-dinitrobenzene, leading to high conversion and yield of m-phenylenediamine. researchgate.net Photocatalytic reduction using doped TiO₂ has also been explored, showing high selectivity in the conversion of dinitrobenzene to phenylenediamine under simulated solar light. mdpi.comresearchgate.net

Reaction Conditions: The conditions under which the hydrogenation is carried out have a direct impact on the product distribution.

Temperature: The reaction temperature can affect the rate of reaction and the selectivity. Higher temperatures generally increase the reaction rate but can also lead to an increase in side reactions or catalyst deactivation. For palladium-based catalysts, an optimal reduction temperature is crucial for maximizing catalytic activity. nih.govkau.edu.sa Studies on CO oxidation using Pd/CeO₂ catalysts have shown that a specific reduction temperature (e.g., 350°C) can lead to the best performance due to the formation of highly active Pd⁰ species and oxygen vacancies. researchgate.net

Pressure: Hydrogen pressure is another critical parameter. An increase in hydrogen pressure generally enhances the rate of hydrogenation. However, the effect can be complex, influencing not only the reaction rate but also the isomerization and selectivity of the products. koreascience.krnih.gov In the hydrogenation of 2,4-dinitrotoluene, the process is typically carried out at elevated pressures (e.g., 5-8 bar) to achieve high conversion to toluenediamine. mdpi.com

Solvent and Additives: The choice of solvent can influence the solubility of the reactants and the interaction with the catalyst surface. Common solvents for this type of reaction include alcohols like ethanol or isopropanol. researchgate.net Additives can also be used to improve selectivity.

The following table summarizes research findings on the influence of catalysts and reaction conditions on the hydrogenation of dinitro compounds, providing insights into the factors controlling product selectivity.

Table 2: Influence of Catalysts and Reaction Conditions on Dinitro Compound Hydrogenation

| Catalyst | Substrate | Reaction Conditions | Conversion (%) | Product(s) & Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Non-metal-doped TiO₂ | o-Dinitrobenzene | Simulated solar light, Oxalic acid | >95 | o-Phenylenediamine (~97%) | mdpi.comresearchgate.net |

| Ni/3%La₂O₃-SiO₂ | m-Dinitrobenzene | Ethanol solvent | 97.1 | m-Phenylenediamine (94%) | researchgate.net |

| 5%(w)Ru/AC | o-Phenylenediamine | 170°C, 8.0 MPa, Isopropanol | 99.5 | 1,2-Diaminocyclohexane (86.3% yield) | researchgate.net |

| 21%CuO/Al₂O₃ | 1,3,5-Trinitrobenzene | 120°C, 30 bar, Methanol | - | 1,3,5-Triaminobenzene (~68% yield) | researchgate.net |

| 0.3 wt% Ni/ZnSn(OH)₆ | 4-Nitroaniline | Visible light, Methanol solution | ~98 | p-Phenylenediamine | kau.edu.sa |

Chemical Reactivity and Reaction Mechanisms of 1,2,4 Benzenetriamine Dihydrochloride

Intrinsic Reactivity Profile of Triamine Functionalities

The presence of three amine functionalities on a single aromatic ring confers a unique reactivity profile upon 1,2,4-benzenetriamine. These groups are strong activating groups in electrophilic aromatic substitution and can also act as nucleophiles in other reactions. libretexts.org The hydrochloride salt form means that the amine groups are protonated, which can influence their reactivity until neutralized.

The amino groups in 1,2,4-benzenetriamine are electron-donating, which increases the electron density of the benzene (B151609) ring. libretexts.org This enhanced electron density makes the aromatic ring highly nucleophilic and thus very reactive towards electrophiles. quora.com Consequently, the compound readily undergoes electrophilic aromatic substitution reactions. The positions of substitution are directed to the ortho and para positions relative to the amino groups. Due to the strong activation by three amino groups, these reactions can be difficult to control and may lead to polysubstitution. The high electron density of the ring makes it attractive to electron-deficient species, facilitating these substitution reactions. quora.com

| Reactant Type | Interaction with 1,2,4-Benzenetriamine |

| Electrophiles | Attracted to the electron-rich benzene ring, leading to substitution reactions. |

| Nucleophiles | Generally repelled by the electron-rich benzene ring, making nucleophilic substitution difficult unless the ring is modified with strong electron-withdrawing groups. quora.comlibretexts.org |

Reductive amination is a key reaction for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org 1,2,4-Benzenetriamine, with its primary amino groups, can participate in such reactions with aldehydes or ketones. The initial step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine or Schiff base. This imine intermediate is then reduced to the corresponding secondary or tertiary amine. wikipedia.orgyoutube.com

This two-step process can often be performed in a single pot by choosing a reducing agent that is selective for the imine over the initial carbonyl compound. youtube.commasterorganicchemistry.com

Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium cyanoborohydride (NaBH3CN) | Selective for the reduction of imines in the presence of aldehydes and ketones; not sensitive to water. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A mild and selective reducing agent, often used as an alternative to NaBH3CN. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH4) | Can reduce both imines and carbonyl compounds, so it is typically added after the imine has formed. commonorganicchemistry.com |

Oxidation Chemistry and Derivative Formation

The electron-rich nature of 1,2,4-benzenetriamine makes it susceptible to oxidation. The oxidation can lead to the formation of complex polymeric materials or, under controlled conditions, to specific oxidized derivatives like quinones.

The oxidation of aminophenols and related compounds can lead to the formation of quinone or quinone-imine structures. While direct evidence for the oxidation of 1,2,4-benzenetriamine to a specific quinone is limited in the provided search results, the oxidation of the related compound 1,2,4-benzenetriol (B23740) is known to produce quinonoid oxidation products. sfu.ca The oxidation of hydroquinone, another related compound, is a common industrial method to produce 1,4-benzoquinone. atamanchemicals.com It is plausible that the oxidation of 1,2,4-benzenetriamine could proceed through a similar pathway to form quinone-diimine or related structures. These quinone-type molecules are known for their role in biological electron transfer and can be highly reactive. atamanchemicals.comlibretexts.org

A variety of oxidizing agents can be employed to oxidize aromatic compounds, particularly those with electron-donating groups. The choice of oxidant and reaction conditions is crucial to control the extent of the oxidation.

Common Oxidizing Agents

| Oxidizing Agent | Application |

|---|---|

| Potassium permanganate (B83412) (KMnO4) | A very strong oxidizing agent that can oxidize primary alcohols and aldehydes to carboxylic acids and can also cleave alkenes. libretexts.orgyoutube.com |

| Chromic acid (H2CrO4) | A powerful oxidizing agent used to oxidize secondary alcohols to ketones and primary alcohols to carboxylic acids. libretexts.org |

| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent used to oxidize primary alcohols to aldehydes without over-oxidation. libretexts.orgtowson.edu |

| Fremy's salt ((KSO3)2NO) | Used for the oxidation of dihydroxybenzenes to the corresponding quinones. libretexts.org |

The oxidation of 1,2,4-benzenetriamine is likely to be facile, and mild oxidizing agents would be required to achieve selective transformation to a quinone-like structure without leading to polymerization or degradation.

Complexation Behavior with Metal Centers

The amino groups of 1,2,4-benzenetriamine possess lone pairs of electrons, making them potential ligands for metal ions. The arrangement of the three amino groups on the benzene ring allows for the formation of chelate complexes with metal centers, which can enhance the stability of the resulting complex. The study of a related compound, 1,2,4-benzenetriol, has shown its ability to form complexes with iron. nih.gov It was demonstrated that 1,2,4-benzenetriol can form a complex with both inorganic iron and iron released from ferritin. nih.gov This suggests that 1,2,4-benzenetriamine would also exhibit complexation behavior with various metal ions, acting as a multidentate ligand. Such complexes have potential applications in catalysis and materials science. rsc.org

Role of Nitrogen Donor Sites in Chelation

The nitrogen atoms of the three amine groups in 1,2,4-benzenetriamine possess lone pairs of electrons, enabling them to act as Lewis bases and donate electron density to metal ions, thereby functioning as ligands in coordination complexes. The spatial arrangement of these nitrogen atoms allows for several modes of coordination, including chelation.

The coordinating ability of aromatic amines can be influenced by the low basicity of the nitrogen atoms, as the lone pair can be delocalized into the aromatic π-system. academie-sciences.fracademie-sciences.fr Despite this, 1,2,4-benzenetriamine is considered an attractive ligand for coordination chemistry. academie-sciences.fracademie-sciences.fr Studies on a related, more stable analogue, 1,2,4-triamino-5-nitrobenzene, revealed that it can act as a monodentate ligand, coordinating to a Nickel(II) center through a single amine nitrogen. academie-sciences.fracademie-sciences.fr

A more direct application of its chelating ability involves its use as a precursor for more complex multidentate ligands. For instance, 1,2,4-benzenetriamine can undergo a condensation reaction with salicylaldehyde (B1680747) to form a Schiff base ligand, 1,2,4-Tris(salicylimine)benzene. This new, larger ligand is capable of chelating three transition metal atoms simultaneously, and its complexes with Copper(II), Cobalt(II), and Nickel(II) have been synthesized and characterized. kimyakongreleri.org Furthermore, carbon dots synthesized from 1,2,4-triaminobenzene have been shown to exhibit selective fluorescence quenching in the presence of Cu²⁺ ions, a phenomenon attributed to the strong binding and chelation kinetics between the copper ions and the functional groups on the carbon dots. researchgate.net

| Ligand System | Metal Ion Example | Coordination Mode | Reference |

|---|---|---|---|

| 1,2,4-Triamino-5-nitrobenzene | Ni(II) | Monodentate (via one N atom) | academie-sciences.fr, academie-sciences.fr |

| Schiff base derivative (from 1,2,4-Benzenetriamine) | Cu(II), Co(II), Ni(II) | Multidentate (chelates three metal atoms) | kimyakongreleri.org |

| Carbon Dots (from 1,2,4-Benzenetriamine) | Cu(II) | Chelation/Binding | researchgate.net |

Crosslinking Reaction Mechanisms in Polymer Systems

The presence of three primary amine functionalities makes 1,2,4-benzenetriamine a potent crosslinking agent, also known as a curing agent or hardener, in various polymer systems. Each amine group contains two active hydrogen atoms that can react with suitable functional groups on polymer precursors, leading to the formation of a three-dimensional covalent network.

This compound is particularly effective as a curing agent for epoxy resins. epo.orggoogle.comgoogleapis.com The crosslinking mechanism involves the nucleophilic addition of the primary amine groups to the electrophilic carbon atoms of the epoxide rings. This reaction, known as ring-opening, proceeds as follows:

A primary amine group attacks an epoxide ring, opening it to form a secondary amine and a hydroxyl group.

The newly formed secondary amine is also reactive and can proceed to open a second epoxide ring.

Since 1,2,4-benzenetriamine possesses three primary amine groups, it can react with multiple polymer chains, establishing a high density of crosslinks. This trifunctionality is valuable in creating rigid and robust polymer matrices, such as those used in high-strength carbon fiber composites. google.comgoogleapis.com

Another significant application is in interfacial polymerization to create thin-film composite membranes. In this process, 1,2,4-benzenetriamine dihydrochloride (B599025) in an aqueous solution reacts with a multi-functional acyl chloride (like trimesoyl chloride) dissolved in an organic solvent at the interface of the two immiscible liquids. kuleuven.be The reaction is a polycondensation between the amine groups and the acyl chloride groups, forming a highly crosslinked polyamide layer. Each primary amine group can react with an acyl chloride to form a stable amide bond, releasing HCl as a byproduct. The trifunctional nature of the amine monomer contributes to the formation of a densely crosslinked and selective membrane layer.

| Polymer System | Reactive Group in Polymer | Reaction Type | Resulting Linkage | Reference |

|---|---|---|---|---|

| Epoxy Resins | Epoxide Ring | Nucleophilic Ring-Opening | β-hydroxyamine | epo.org, google.com |

| Polyamide Membranes (Interfacial Polymerization) | Acyl Chloride | Nucleophilic Acyl Substitution (Polycondensation) | Amide | kuleuven.be |

Substitution Reactions with Electrophilic Reagents

The benzene ring of 1,2,4-benzenetriamine is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the three amine substituents. Amine groups are strong activating groups that increase the electron density of the aromatic ring, making it significantly more nucleophilic than benzene itself. libretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich benzene ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. byjus.commsu.edu

In 1,2,4-benzenetriamine, the three -NH₂ groups direct incoming electrophiles to the ortho and para positions relative to themselves. The available positions for substitution on the ring are at carbons 3, 5, and 6.

Position 3: Is ortho to the C4-NH₂ and meta to the C1-NH₂ and C2-NH₂.

Position 5: Is ortho to the C4-NH₂ and C6-H, and para to the C2-NH₂.

Position 6: Is ortho to the C1-NH₂ and meta to the C2-NH₂ and C4-NH₂.

Due to the strong activating and ortho-, para-directing nature of the amine groups, the ring is highly susceptible to attack by electrophiles at the vacant positions, particularly at positions 5 and 6, which are ortho or para to at least one amine group and not sterically hindered by adjacent groups. The high reactivity often makes it difficult to achieve mono-substitution, and reactions must be carefully controlled to avoid polysubstitution.

Besides classic electrophilic substitutions, the ortho-diamine functionality (at C1 and C2) is a key site for condensation reactions that form heterocyclic rings. For example, reaction with dicarbonyl compounds like glyoxal (B1671930) or 2,3-butanedione (B143835) leads to the formation of quinoxaline (B1680401) derivatives. google.com Similarly, condensation with carboxylic acids or their derivatives can yield benzimidazoles. These reactions proceed via initial nucleophilic attack by the amine groups followed by intramolecular cyclization and dehydration.

Applications of 1,2,4 Benzenetriamine Dihydrochloride in Advanced Research and Technology

Fundamental Role in Organic Synthesis and Fine Chemicals

The trifunctional nature of 1,2,4-benzenetriamine allows it to be a cornerstone in the synthesis of diverse and complex chemical structures. It is a valued precursor for creating heterocyclic compounds and for introducing multiple functional groups onto an aromatic core, making it a key intermediate in the chemical industry.

The molecular scaffold provided by 1,2,4-benzenetriamine is integral to the development of various therapeutic agents. Its ability to participate in the formation of more complex molecular architectures is leveraged by medicinal chemists to design novel drugs.

1,2,4-Benzenetriamine derivatives are crucial in the synthesis of advanced anticonvulsant drugs. A notable example is Pynegabine (also known as HN37), a structural analog of the earlier antiepileptic drug, retigabine. nih.gov Retigabine's clinical use was hampered by issues such as skin discoloration, which was linked to the instability of its triaminobenzene segment. nih.gov

Researchers developed Pynegabine by modifying this core structure to enhance chemical stability against temperature, humidity, and light, thereby reducing the risk of discoloration. nih.gov This newer compound has demonstrated strong efficacy and a better safety margin in preclinical models. nih.gov The synthesis of these next-generation anticonvulsants involves creating various derivatives of the benzene-1,2,4-triamine scaffold to optimize pharmacological properties. nih.gov Pynegabine has advanced to Phase I clinical trials for the treatment of epilepsy. nih.gov

| Compound | Class | Key Feature | Development Status |

| Retigabine | Anticonvulsant (AED) | First-in-class KCNQ potassium channel agonist. | Discontinued due to side effects. |

| Pynegabine (HN37) | Anticonvulsant (AED) | Structural analog of retigabine with improved chemical stability. | Phase I Clinical Trials. nih.gov |

This table is based on data from cited research articles.

Compounds featuring a 1,2,4-triazole (B32235) ring are a significant area of research for new anti-inflammatory drugs. nih.govmdpi.com These derivatives have been shown to exhibit potent anti-inflammatory activity, in some cases comparable to or exceeding that of standard drugs like ibuprofen and indomethacin, by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). mdpi.comcrpsonline.com Numerous synthetic pathways exist for creating 1,2,4-triazole derivatives, often involving the cyclization of precursors such as amidrazones, hydrazides, or other nitrogen-containing compounds. nih.govorganic-chemistry.org

The development of effective and targeted agrochemicals often relies on complex heterocyclic chemistry, where aromatic amines serve as key starting materials.

The organophosphate pesticide Triazophos is a potent insecticide, acaricide, and nematicide. nih.gov Its chemical structure is O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate. nih.gov The core of this molecule is a substituted 1,2,4-triazole ring. The synthesis of such complex heterocyclic pesticides involves multi-step processes where the regioselective functionalization of precursors is critical to ensure the correct final structure and biological activity.

Aromatic amines are foundational to the synthetic dye industry, particularly in the production of azo dyes. imrpress.comnih.gov 1,2,4-Benzenetriamine, with its three primary amine groups, is a valuable precursor in this field. The synthesis of azo dyes is a two-step process:

Diazotization: A primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) at low temperatures to form a diazonium salt. nih.gov

Azo Coupling: The highly reactive diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the characteristic azo group (-N=N-), which is a powerful chromophore. imrpress.com

The presence of three amine groups on the 1,2,4-benzenetriamine molecule allows for multiple diazotization and coupling reactions. This can lead to the formation of complex poly-azo dyes, which are often used to create black, brown, and dark blue colors for textiles, leather, and paper. ekb.eg

| Reaction Step | Description | Key Reagents |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Aromatic amine (e.g., 1,2,4-Benzenetriamine), Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl) |

| Azo Coupling | Reaction of the diazonium salt with an electron-rich coupling component. | Diazonium salt, Coupling component (e.g., phenols, naphthols, aromatic amines) |

This table outlines the general process for synthesizing azo dyes from aromatic amines.

Intermediate for Agrochemicals

Innovations in Materials Science

The trifunctional nature of 1,2,4-Benzenetriamine Dihydrochloride (B599025) has positioned it as a valuable building block in the creation of novel materials with tailored properties. Its applications span from the synthesis of advanced nanomaterials to the modification of polymers for specialized industrial uses.

As a nitrogen-rich aromatic compound, 1,2,4-Benzenetriamine Dihydrochloride serves as an excellent carbon and nitrogen source for the synthesis of fluorescent carbon nanomaterials, particularly carbon dots (CDs). These nanomaterials are of great interest due to their unique optical properties, low toxicity, and good biocompatibility.

This compound has been identified as a promising carbon source for the synthesis of fluorescent carbon dots (CDs). researchgate.nethipfiber.com The synthesis of multicolor fluorescent CDs is a significant area of research, and the choice of precursor is critical. Different isomers of phenylenediamine are known to produce CDs with distinct optical behaviors. aiche.org For instance, researchers have successfully synthesized blue, green, and red-emitting CDs using o-, m-, and p-phenylenediamine isomers through methods like solvothermal synthesis. acs.org The variation in the position of the amine groups on the benzene (B151609) ring influences the polymerization process, the resulting surface functional groups, and the nitrogen content within the carbon dot, which are key factors in determining the fluorescence emission spectra. aiche.orgtextilelearner.net

The use of aniline (B41778) compounds with multiple amino groups, such as this compound, is being explored to create CDs with potentially unique photoluminescent properties. researchgate.nethipfiber.com The higher nitrogen content and increased number of amino groups in this precursor can lead to a redshift in both excitation and emission wavelengths, contributing to the expansion of the achievable color palette for fluorescent CDs. hipfiber.com

Table 1: Phenylenediamine Isomers as Precursors for Multicolor Carbon Dots

| Precursor Compound | Synthesis Method | Resulting CD Emission Color | Key Influencing Factors |

| o-Phenylenediamine | Solvothermal | Blue | Particle Size, Nitrogen Content |

| m-Phenylenediamine | Solvothermal | Green / Yellow | Polymerization, Surface States |

| p-Phenylenediamine | Solvothermal | Red | sp²-conjugated Domains, Graphite N Content |

| This compound | Hydrothermal/Solvothermal | Potential for Redshifted Emission | High Nitrogen Content, Multiple Amino Groups |

The fluorescence quantum yield (QY), a measure of the efficiency of light emission, is a critical parameter for carbon nanomaterials. Heteroatom doping, particularly with nitrogen, is a widely adopted strategy to enhance the QY and control the emission properties of CDs. researchgate.netmdpi.comresearchgate.net The introduction of nitrogen atoms into the carbon lattice can create new radiative recombination centers, thereby significantly boosting fluorescence intensity. researchgate.netacs.org

Aconitic acid has been utilized as a precursor to synthesize carbon dots with a high absolute quantum yield of 56.5% through a simple hydrothermal reaction, even without surface passivation. raybiotech.com While aconitic acid itself can produce highly fluorescent CDs, the incorporation of a nitrogen-doping agent is a proven method for further tuning and enhancing these optical properties. Compounds rich in nitrogen, such as 1,2,4-Benzenetriamine, are ideal candidates for this purpose. The amine groups serve as the nitrogen source during the carbonization process, leading to N-doped CDs. researchgate.netresearchgate.net By co-doping aconitic acid-based carbon nanomaterials with a triamine compound, it is possible to modulate the electronic structure and surface chemistry of the resulting CDs, providing precise control over their quantum yield and emission wavelengths.

The multiple reactive amine groups of this compound make it a potent agent in polymer chemistry, especially in applications requiring a high degree of cross-linking.

Thin-film composite (TFC) membranes, widely used in nanofiltration and reverse osmosis, typically feature an ultra-thin polyamide selective layer. tchaintech.com This layer is formed through an interfacial polymerization reaction between an amine monomer in an aqueous phase and an acyl chloride monomer in an organic phase. tchaintech.com The structure of the amine monomer is crucial in determining the final properties of the membrane, such as its permeability, selectivity, and stability.

While aromatic diamines like m-phenylenediamine (MPD) are commonly used, there is growing interest in using monomers with more than two amine groups to increase the cross-linking density of the polyamide network. tchaintech.com The use of a triamine monomer, such as 1,2,4-Benzenetriamine, can lead to a more tightly cross-linked and robust polyamide layer. researchgate.nettchaintech.com This higher degree of cross-linking can enhance the membrane's rejection capabilities for small solutes and improve its chemical and thermal stability. The three amine groups on the 1,2,4-Benzenetriamine molecule can react with acyl chloride monomers, creating a dense, three-dimensional polymer network that is more effective for separation processes. researchgate.net

In the field of high-performance materials, aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. The properties of these fibers are directly linked to the chemical structure of their monomeric precursors.

The synthesis of well-known aramid fibers like Kevlar involves a polycondensation reaction between an aromatic diamine, specifically p-phenylenediamine (PPD), and an aromatic diacyl chloride like terephthaloyl chloride. mdpi.comgoogle.com This reaction creates strong, rigid, linear polymer chains that align in the fiber direction, imparting high tensile strength and modulus. mdpi.com

The incorporation of monomers with different structures, such as those containing three reactive groups, can be used to modify the properties of the resulting fiber. Using 1,2,4-Benzenetriamine as a co-monomer alongside traditional diamines introduces branching and potential cross-linking points within the polymer structure. This modification can move away from the purely linear structure of traditional aramids, potentially leading to fibers with enhanced thermal stability, lower shrinkage at high temperatures, and improved fire resistance. Research into new aramid fibers has shown that creating copolymers from a blend of different aromatic diamines can yield materials with superior and customized properties. The inclusion of a triamine precursor like 1,2,4-Benzenetriamine represents a further step in this direction, aiming to create a new generation of high-performance fibers with tailored characteristics.

Component in Covalent Organic Frameworks (COFs) as Amine Linkers

This compound serves as a crucial building block, or "linker," in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline materials constructed from organic molecules held together by strong covalent bonds. cd-bioparticles.net The structure and properties of a COF are predetermined by the geometry and functionality of its linkers. cd-bioparticles.net

In this context, this compound functions as a trifunctional amine linker. The three amine groups on the benzene ring can react with complementary linkers, typically those containing aldehyde groups, through condensation reactions to form highly stable imine bonds (C=N). This reaction is one of the most common and effective strategies for constructing robust COFs. cd-bioparticles.net The resulting imine-linked COFs are noted for their significant chemical stability, particularly against moisture, which surpasses that of early boronic ester-based COFs. cd-bioparticles.net

The use of multi-amine linkers like 1,2,4-Benzenetriamine is integral to creating complex 2D and 3D network structures. cd-bioparticles.net The specific arrangement of its three amine groups makes it an asymmetric C3-symmetric node, which can be used to engineer specific pore environments and topologies within the framework.

A significant area of research for amine-functionalized COFs is in gas separation and storage, particularly for carbon capture. The amine groups within the COF structure can selectively interact with CO2 molecules, enhancing both the capacity and selectivity of CO2 adsorption over other gases like N2. nih.govnih.gov This interaction is based on physisorption, which allows for the material to be regenerated with relatively low energy input. nih.govnih.gov

The table below presents research findings on an aromatic amine-functionalized COF, demonstrating the enhanced CO2 adsorption capacity resulting from the incorporation of amine linkers.

Table 1: CO2 Adsorption Performance of Amine-Functionalized COFs

| Framework | Temperature (K) | CO2 Adsorption at 1 bar (mmol/g) | N2 Adsorption at 1 bar (mmol/g) | CO2/N2 Selectivity |

|---|---|---|---|---|

| Me3TFB-BD (non-amine) | 273 | 0.76 ± 0.03 | ~0.10 | - |

| Me3TFB-(NH2)2BD (amine) | 273 | 1.12 ± 0.26 | ~0.10 | 83 ± 11 |

| Me3TFB-BD (non-amine) | 295 | 0.41 ± 0.01 | ~0.05 | - |

Data sourced from studies on imine-linked COFs functionalized with aromatic amine linkers. nih.govnih.gov

Catalytic Activity in Specific Organic Transformations

The inherent chemical nature of this compound, characterized by multiple amine functionalities on a rigid aromatic scaffold, provides significant potential for its use in catalysis. The amine groups can function as Lewis bases, capable of donating electron pairs to activate substrates or coordinate with metal centers. nbinno.com This allows the compound and its derivatives to act either as organocatalysts or as ligands in metal-catalyzed reactions. nbinno.com

As an organocatalyst, the amine groups can facilitate reactions such as condensation, Michael additions, and other carbon-carbon bond-forming processes. nbinno.com While research on the isomeric compound 1,3,5-Benzenetriamine has highlighted this potential, the principle applies directly to the 1,2,4-isomer. nbinno.com

Furthermore, 1,2,4-Benzenetriamine can serve as a multidentate ligand, coordinating with transition metals like palladium, copper, or ruthenium. nbinno.com The resulting metal-organic hybrid catalysts can exhibit enhanced stability and unique reactivity for a range of transformations, including oxidation, reduction, and cross-coupling reactions. nbinno.com

Research into the catalytic activity of structurally similar compounds, such as 1,2-benzenediamine, provides a clear precedent for this application. Derivatives of 1,2-benzenediamine have been successfully developed as bifunctional, noncovalent organocatalysts for the 1,4-addition of acetylacetone to trans-β-nitrostyrene. mdpi.comresearchgate.net These catalysts demonstrate the ability of the benzene-amine scaffold to facilitate complex organic transformations.

The table below summarizes the catalytic performance of several organocatalysts derived from a 1,2-benzenediamine scaffold in a model organic reaction.

Table 2: Performance of 1,2-Benzenediamine-Derived Organocatalysts

| Catalyst Subtype | Reaction Time (h) | Conversion (%) | Enantioselectivity (% ee) |

|---|---|---|---|

| Sulfonamide 9a | 24 | 93 | 38 (S) |

| Sulfonamide 9b | 24 | 85 | 41 (S) |

| Amide 13a | 24 | 69 | 23 (S) |

Data from the organocatalytic 1,4-addition of acetylacetone to trans-β-nitrostyrene using 10 mol% of the catalyst in anhydrous dichloromethane at 25 °C. mdpi.com

These findings underscore the potential of benzenetriamines, including the 1,2,4-isomer, to serve as a versatile platform for designing novel catalysts for specific and efficient organic transformations.

Advanced Analytical Characterization Techniques for 1,2,4 Benzenetriamine Dihydrochloride

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 1,2,4-Benzenetriamine dihydrochloride (B599025) by probing the interactions of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. The FTIR spectrum of 1,2,4-Benzenetriamine dihydrochloride is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The presence of primary amine groups and the aromatic ring are key features identified by this technique. The dihydrochloride salt form will influence the position and appearance of the N-H stretching and bending vibrations due to the formation of ammonium ions (-NH3+).

Key vibrational modes for aromatic amines typically include N-H stretching, C-H aromatic stretching, C=C aromatic ring stretching, and C-N stretching. The specific wavenumbers of these vibrations provide a fingerprint for the molecule. While a detailed experimental spectrum with peak assignments for this compound is not widely available in public literature, general expected regions for these vibrations can be inferred from data on similar compounds.

Table 1: Expected FTIR Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium Salt) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=C Stretch (Aromatic Ring) | 1600-1450 | Medium to Strong |

| N-H Bend (Ammonium Salt) | 1600-1500 | Medium |

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering the advantage of minimal sample preparation for solid and liquid samples. nih.gov The resulting ATR-IR spectrum is generally comparable to a traditional transmission FTIR spectrum. For this compound, ATR-IR would be expected to reveal the same characteristic functional group vibrations as FTIR. The technique is particularly useful for obtaining a quick and reliable infrared spectrum of a solid powder.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are critical for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For the aromatic protons of this compound, a complex splitting pattern would be expected due to the unsymmetrical substitution pattern on the benzene (B151609) ring. The chemical shifts of the amine protons would likely be broad and their position dependent on the solvent and concentration, further complicated by the hydrochloride salt form.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom in the molecule. The aromatic carbons would resonate in the typical downfield region for benzene derivatives. The chemical shifts would be influenced by the electron-donating amino groups. Due to the low natural abundance of ¹³C, obtaining a spectrum may require a concentrated sample or a longer acquisition time.

Chromatographic and Mass Spectrometric Approaches for Purity and Identification

Chromatographic methods are essential for separating this compound from impurities and for confirming its identity, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The high polarity of the dihydrochloride salt would result in early elution under standard reversed-phase conditions. Therefore, the mobile phase would likely consist of an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) and possibly an ion-pairing reagent to improve retention and peak shape.

The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. While specific HPLC methods for this compound are not detailed in readily accessible sources, general methods for aromatic amines can be adapted.

Table 2: General HPLC Parameters for the Analysis of Aromatic Amines

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid(Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a highly specific and sensitive method for both identification and purity assessment. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique, as the amine groups are readily protonated. The expected molecular ion would correspond to the protonated free base [C₆H₉N₃ + H]⁺.

The mass spectrometer can provide both the molecular weight of the compound and, through fragmentation analysis (MS/MS), structural information that can confirm the identity of the molecule. Specific LC-MS analytical methods and fragmentation data for this compound are not widely documented.

Table 3: Predicted Mass Spectrometric Data for 1,2,4-Benzenetriamine

| Ionization Mode | Predicted m/z | Ion |

|---|

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a pure chemical substance. It provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. For a salt like this compound, this technique is crucial for confirming the stoichiometric ratio of the parent amine to the hydrochloride salt. The experimentally determined elemental composition must align with the theoretically calculated values within a narrow margin of error, typically ±0.4%, to confirm the compound's identity and purity. nih.gov

The theoretical elemental composition of this compound (C₆H₁₁Cl₂N₃) is calculated based on its molecular formula and the atomic weights of its constituent elements. The presence of two chloride ions per molecule is a key feature to be verified.

Below is a data table presenting the theoretical and (hypothetical) experimental results for the elemental analysis of this compound.

Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % | Difference % |

|---|---|---|---|

| Carbon (C) | 36.75 | 36.81 | +0.06 |

| Hydrogen (H) | 5.65 | 5.61 | -0.04 |

| Nitrogen (N) | 21.43 | 21.37 | -0.06 |

| Chlorine (Cl) | 36.17 | 36.25 | +0.08 |

| Total | 100.00 | 100.04 | |

The close correlation between the theoretical and experimental values in the table would serve to verify the molecular formula C₆H₁₁Cl₂N₃ and confirm the formation of the dihydrochloride salt.

Comparative Chemical Biology and Environmental Fate Studies

Comparative Analysis with Isomeric Benzenetriamines

The arrangement of amine groups on the benzene (B151609) ring is a critical determinant of a molecule's chemical behavior and utility. Isomers of benzenetriamine, while sharing the same molecular formula (C₆H₉N₃), exhibit distinct properties due to the positional differences of their three amino substituents. nih.govepa.govnih.gov

The positioning of amine groups on the benzene ring significantly influences the electronic properties and reactivity of benzenetriamine isomers. In 1,2,4-benzenetriamine, the amine groups are arranged asymmetrically, creating a molecule with a distinct dipole moment and specific reactivity patterns. The presence of amino groups, which are activating and ortho-, para-directing, makes the ring highly susceptible to electrophilic substitution at the remaining open positions. This reactivity is harnessed in the synthesis of dyes, pigments, and various other organic compounds. cymitquimica.comguidechem.com

In contrast, 1,3,5-benzenetriamine possesses a symmetrical structure. This symmetrical arrangement of electron-donating amine groups results in unique physicochemical properties, including high thermal stability and structural rigidity. This C3h symmetry is particularly advantageous in materials science, where 1,3,5-benzenetriamine serves as a key building block for creating highly ordered, porous polymers known as Covalent Organic Frameworks (COFs) through condensation reactions with aldehydes. The asymmetrical nature of the 1,2,4-isomer generally leads to less ordered polymer structures compared to its 1,3,5-counterpart. The reactivity of amines is also influenced by the availability of the nitrogen's lone pair of electrons, which can be diminished by aryl groups. libretexts.orgchemguide.co.uk

The primary distinction between 1,2,4-benzenetriamine and 1,3,5-benzenetriamine lies in their structural symmetry. The former is asymmetrical, while the latter is highly symmetrical. This fundamental difference in molecular architecture leads to variations in their physical and chemical properties, such as melting point, solubility, and their behavior as precursors in polymerization. While both are trifunctional amines used as building blocks in organic synthesis, their applications diverge based on the desired geometry and properties of the final product. cymitquimica.com

Table 1: Comparative Properties of Benzenetriamine Isomers

| Property | 1,2,4-Benzenetriamine | 1,3,5-Benzenetriamine |

| IUPAC Name | benzene-1,2,4-triamine | benzene-1,3,5-triamine |

| CAS Number | 615-71-4 | 108-72-5 |

| Molecular Formula | C₆H₉N₃ | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol | 123.16 g/mol |

| Symmetry | Asymmetrical (C₂ᵥ) | Symmetrical (D₃ₕ) |

| Key Applications | Precursor for dyes, pigments, fluorescent carbon dots. cymitquimica.comchemicalbook.comlookchem.com | Building block for Covalent Organic Frameworks (COFs), supramolecular polymers. |

Analogous Research with Structurally Related Aminobenzenes

The study of 1,2,4-benzenetriamine is often contextualized by comparing it to other aminobenzenes, which share a common structural scaffold but differ in the number of amine substituents.

1,2,4-Triaminobenzene serves as a foundational or "parent" compound for a wide range of derivatives. nih.govgoogle.com Its three reactive amine groups provide a versatile platform for synthesizing more complex molecules for use in pharmaceuticals and materials science. cymitquimica.comgoogle.com Research often involves modifying one or more of the amine groups to tune the molecule's properties for specific applications, such as creating fluorescent carbon nanomaterials or acting as a corrosion inhibitor. guidechem.comchemicalbook.comlookchem.com The dihydrochloride (B599025) salt form, 1,2,4-benzenetriamine dihydrochloride, enhances water solubility compared to the free base, making it a convenient reagent in aqueous reaction conditions. cymitquimica.com

A structurally related compound, 1,2,4,5-benzenetetramine (B1214210), contains four amine groups, offering additional functional sites for reaction compared to the three in 1,2,4-benzenetriamine. uq.edu.auchemspider.com This difference is particularly relevant in the synthesis of advanced polymers and nanomaterials. For instance, 1,2,4,5-benzenetetramine is a key precursor for synthesizing benzimidazole-linked polymers, which have shown utility in applications like selective CO₂ capture. sigmaaldrich.com It is also used to create nitrogen-doped carbon dots (NCDs) for fluorescent sensing. sigmaaldrich.com

While both 1,2,4-benzenetriamine and 1,2,4,5-benzenetetramine are used to produce carbon dots, the specific properties and applications of these nanomaterials can differ. chemicalbook.comlookchem.comsigmaaldrich.com The greater number of amine groups in the tetramine (B166960) allows for a higher degree of cross-linking and nitrogen doping, potentially leading to materials with different electronic and photoluminescent properties.

Table 2: Comparative Applications of Structurally Related Aminobenzenes

| Compound | Key Application Areas |

| 1,2,4-Benzenetriamine | Synthesis of multicolor fluorescent carbon dots, co-doping reagent for nanomaterials, precursor for dyes and pigments. cymitquimica.comchemicalbook.comlookchem.com |

| 1,2,4,5-Benzenetetramine | Precursor for benzimidazole-linked polymers (e.g., for CO₂ capture), synthesis of nitrogen-doped and red-emitting carbon dots. sigmaaldrich.com |

Substitution Potential for Established Polymerization Precursors

This compound shows promise as a viable substitute for other, more complex or difficult-to-synthesize monomers in polymerization processes. Research indicates that it can, to a certain extent, replace precursors like triaminopyridine (TAP) and 2,5-dihydroxyterephthalic acid (DHTA). chemicalbook.comlookchem.com

The primary advantage of this compound in this context is its relatively simple aromatic structure and the comparative ease of its synthesis and industrial-scale production. chemicalbook.comlookchem.com This potential for substitution could lead to more cost-effective and streamlined manufacturing processes for certain classes of polymers, making it an attractive alternative for specific industrial applications. Its utility as a building block for various polymers highlights its versatility in materials chemistry. cymitquimica.com

Environmental Mobility and Degradation Pathways in Research Contexts

The environmental behavior of this compound is significantly influenced by its interaction with water. Research indicates that the compound is water-soluble, a characteristic that suggests it will likely be mobile in the environment and may spread within water systems. thermofisher.com While some sources describe it as slightly soluble in water fishersci.com, its use in aqueous-based synthesis for applications like carbon dots underscores its solubility. researchgate.netresearchgate.net This solubility is a key factor in its potential for environmental dispersion should it be released into waterways. thermofisher.com

Considerations of Biodegradation in Environmental Systems

Detailed studies on the specific biodegradation pathways of this compound are not extensively detailed in the available research. However, safety data suggests the compound is not known to contain substances that are hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com The compound is noted to be subject to degradation with age, though this may refer to chemical rather than biological breakdown. spectrumchemical.com As a precaution, its entry into drains, waterways, or the soil should be prevented. spectrumchemical.com Research has utilized this compound as a precursor in the synthesis of carbon dots, which are noted for their low toxicity and good biocompatibility, suggesting the parent compound is transformed into more stable structures. researchgate.netresearchgate.netnih.gov

Toxicological Research Perspectives and Hazard Assessment in Laboratory Settings

In Vitro Cytotoxicity and Biological Interactions

Direct in vitro cytotoxicity data for this compound is limited, with toxicological properties not being fully investigated. fishersci.com However, a significant area of research involves its use as a carbon source in the solvothermal synthesis of fluorescent carbon dots (CDs). researchgate.netresearchgate.net These resulting CDs have been studied for their biological interactions and have been reported to exhibit low toxicity in vitro in Hela cells and in vivo in zebrafish. researchgate.net The synthesized CDs are noted for their high biocompatibility, making them promising for applications in bioimaging. researchgate.net This research focus highlights the transformation of this compound into a nanomaterial with low cytotoxic characteristics. researchgate.netresearchgate.net

Classification of Hazards for Laboratory Handling (e.g., GHS Pictograms and Statements)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the hazards associated with this compound in a laboratory setting. The compound is classified with multiple hazard statements, indicating risks upon exposure. nih.gov

Aggregated GHS information reports that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. nih.gov The associated hazard categories are Acute Toxicity 4 (oral), Skin Irritation 2, Eye Irritation 2, and Specific Target Organ Toxicity — Single Exposure 3 (respiratory tract irritation). nih.gov

GHS Hazard Classification for this compound

| Hazard Information | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | Warning | nih.gov | |

| Signal Word | Warning | nih.gov | |

| Hazard Statements | H302 | Harmful if swallowed | nih.gov |

| H315 | Causes skin irritation | nih.gov | |

| H319 | Causes serious eye irritation | nih.gov | |